molecular formula C30H29N5O2 B292411 Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate

Cat. No. B292411
M. Wt: 491.6 g/mol
InChI Key: LFUGEEUWVQPFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate, also known as Etazolate, is a benzodiazepine receptor antagonist that has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate acts as a benzodiazepine receptor antagonist, which means it blocks the effects of benzodiazepines on the GABA-A receptor. This leads to an increase in GABAergic neurotransmission, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuroplasticity and cognitive function. It also increases the levels of acetylcholine in the brain, which is important for memory and learning.

Advantages and Limitations for Lab Experiments

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has the advantage of being a selective benzodiazepine receptor antagonist, which means it does not have the side effects associated with benzodiazepines such as sedation and dependence. However, it has a short half-life and is rapidly metabolized, which can make it difficult to study in vivo.

Future Directions

There are several potential future directions for research on Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate. It could be studied further for its potential therapeutic effects in neurological disorders such as Alzheimer's disease and epilepsy. It could also be studied for its effects on other neurotransmitter systems such as dopamine and glutamate. Additionally, the development of more stable analogs of Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate could improve its utility as a research tool.

Synthesis Methods

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinoline with 4-(dimethylamino)phenylacetonitrile to form 7-(4-(dimethylamino)phenyl)-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline. This compound is then esterified with ethyl chloroformate to produce Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate.

Scientific Research Applications

Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and to reduce the severity of seizures in animal models of epilepsy.

properties

Molecular Formula

C30H29N5O2

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl 11-[4-(dimethylamino)phenyl]-15-phenyl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate

InChI

InChI=1S/C30H29N5O2/c1-4-37-29(36)28-32-35(23-11-6-5-7-12-23)30-31-26-24-13-9-8-10-20(24)16-19-25(26)27(34(28)30)21-14-17-22(18-15-21)33(2)3/h5-15,17-18,27H,4,16,19H2,1-3H3

InChI Key

LFUGEEUWVQPFHA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC3=C(CCC4=CC=CC=C43)C(N12)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=NN(C2=NC3=C(CCC4=CC=CC=C43)C(N12)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6

Origin of Product

United States

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